Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate
CAS No.: 1208086-32-1
Cat. No.: VC0059777
Molecular Formula: C11H14ClN3O2
Molecular Weight: 255.702
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208086-32-1 |
|---|---|
| Molecular Formula | C11H14ClN3O2 |
| Molecular Weight | 255.702 |
| IUPAC Name | methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate |
| Standard InChI | InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 |
| Standard InChI Key | SIJUGBZUEMOBKB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl |
Introduction
Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate is a chemical compound with the CAS number 1208086-32-1. It is widely used in the pharmaceutical industry as an intermediate in the synthesis of various drugs. This compound exhibits a range of therapeutic properties, including anti-inflammatory, analgesic, and antipyretic activities, making it a valuable tool in medical research and drug development .
Synthetic Routes
The synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate can be achieved through various methods, including both conventional and novel approaches.
Conventional Synthetic Routes
Conventional methods typically involve a series of chemical reactions such as esterification, halogenation, and substitution reactions. These methods are well-established but may require harsh conditions and extensive use of chemical reagents .
Novel Synthetic Routes
Novel synthetic routes aim to improve efficiency, reduce costs, and enhance environmental sustainability. Some promising approaches include:
-
Enzymatic Synthesis: Utilizes enzymes to catalyze reactions, allowing for milder conditions and reduced chemical usage .
-
Microwave-Assisted Synthesis: Uses microwave radiation to accelerate reactions, reducing reaction times and increasing efficiency .
-
Green Chemistry: Focuses on using recyclable solvents and minimizing waste to reduce environmental impact .
Applications and Research
Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate is used extensively in pharmaceutical research due to its therapeutic properties. It serves as a valuable intermediate in synthesizing drugs with anti-inflammatory, analgesic, and antipyretic effects . Additionally, it is employed as a research tool in studying various diseases and disorders.
Safety and Handling
The compound is classified with a GHS hazard symbol (GHS07) and carries hazard statements such as H302, H315, H320, and H335, indicating risks of harm if swallowed, in contact with skin, or if inhaled. Precautionary measures include wearing protective clothing and avoiding inhalation of dust or mist .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume